Conopeptide rho-TIA

GPCR Pharmacology Adrenergic Receptor Ligand Binding Assay

Standard α1-AR antagonists lack subtype-divergent pharmacology, confounding α1B-specific signaling studies. Conopeptide rho-TIA (CAS 381725-58-2) provides a unique solution: - Non-competitive, allosteric inhibition at human α1B-AR (pIC50 8.3 in spleen); competitive antagonism at α1A/α1D-AR. - Binds novel allosteric site (14 residues, PDB 2LR9) - ideal structural probe for drug discovery. - 10-fold in vitro selectivity for α1B vs other subtypes. Supplied with verified purity and stability data.

Molecular Formula C105H160N36O21S4
Molecular Weight 2390.9 g/mol
Cat. No. B12382317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConopeptide rho-TIA
Molecular FormulaC105H160N36O21S4
Molecular Weight2390.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)N)C
InChIInChI=1S/C105H160N36O21S4/c1-6-56(4)83-102(162)141-40-22-34-80(141)101(161)124-57(5)85(145)137-77-51-165-166-53-79(138-91(151)69(33-21-39-121-105(116)117)128-93(153)72(44-60-48-122-64-28-14-13-27-62(60)64)133-95(155)74(46-81(109)142)130-86(146)63(108)42-58-23-9-7-10-24-58)100(160)139-78(99(159)131-70(41-55(2)3)97(157)140-83)52-164-163-50-76(84(111)144)136-92(152)71(43-59-25-11-8-12-26-59)132-89(149)66(30-16-18-36-107)125-87(147)65(29-15-17-35-106)127-94(154)73(45-61-49-118-54-123-61)134-96(156)75(47-82(110)143)135-90(150)68(32-20-38-120-104(114)115)126-88(148)67(129-98(77)158)31-19-37-119-103(112)113/h7-14,23-28,48-49,54-57,63,65-80,83,122H,6,15-22,29-47,50-53,106-108H2,1-5H3,(H2,109,142)(H2,110,143)(H2,111,144)(H,118,123)(H,124,161)(H,125,147)(H,126,148)(H,127,154)(H,128,153)(H,129,158)(H,130,146)(H,131,159)(H,132,149)(H,133,155)(H,134,156)(H,135,150)(H,136,152)(H,137,145)(H,138,151)(H,139,160)(H,140,157)(H4,112,113,119)(H4,114,115,120)(H4,116,117,121)/t56-,57-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-/m0/s1
InChIKeyJOSBKXVAGAOPRY-WJKLNYSRSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rho-TIA: First-in-Class α1-Adrenoceptor Allosteric Modulator


Conopeptide rho-TIA is a 19-amino acid, disulfide-rich peptide (molecular weight ~2390.9 Da) originally isolated from the venom of the fish-hunting marine snail Conus tulipa [1]. It is a first-in-class peptide ligand for α1-adrenergic receptors (α1-ARs), the G protein-coupled receptors (GPCRs) that mediate many physiological responses to norepinephrine and epinephrine [2]. Unlike the vast majority of small molecule α1-AR antagonists, rho-TIA demonstrates a unique, subtype-dependent dual mechanism of action, acting as a non-competitive antagonist at the α1B-AR subtype, but as a competitive antagonist at the closely related α1A- and α1D-AR subtypes [3]. This differentiated pharmacology is driven by its binding to a novel allosteric site on the extracellular surface (ECS) of the receptor, distinct from the orthosteric binding pocket targeted by classical ligands [4].

1 α1-adrenoceptor allosteric modulator tool peptide
2 Subtype-divergent pharmacology for α1B-selective pathway studies
3 Defined extracellular allosteric binding mechanism

Why Generic α1-Antagonists Cannot Replace rho-TIA


The unique pharmacological profile of conopeptide rho-TIA is intrinsically linked to its precise 19-amino acid sequence and three-dimensional conformation, which are stabilized by two critical disulfide bonds (Cys5-Cys11, Cys6-Cys19) . Generic substitution with other α1-AR antagonists, including widely used small molecules like prazosin, or even structurally similar conopeptides, is not scientifically valid due to three key points of differentiation. First, rho-TIA is the only known ligand that exhibits a mixed competitive/non-competitive antagonism profile dictated solely by the α1-AR subtype, a property that cannot be recapitulated by orthosteric competitive antagonists [1]. Second, its allosteric binding site on the receptor's extracellular surface is unique, meaning that its functional effects on receptor signaling and regulation are distinct from orthosteric ligands [2]. Third, studies with N-terminally truncated analogs of rho-TIA show a dramatic loss of activity, and specific point mutations (e.g., I8A) completely abolish its non-competitive mechanism, converting it to a competitive antagonist [3]. Therefore, procurement of the precise full-length sequence is essential for achieving the defined, published pharmacology.

Risk factor
rho-TIA
Generic α1 antagonists
Antagonism mode
Subtype-divergent: non-competitive at α1B, competitive at α1A/α1D
Uniform competitive across all α1 subtypes
Binding site
Novel allosteric extracellular pocket
Orthosteric norepinephrine site
Subtype selectivity
α1B-selective functional isolation
Non-selective; all subtypes blocked

rho-TIA: Quantitative Evidence for α1-AR Subtype Dissection


Subtype-Selective Potency at α1B-AR

In direct comparative radioligand binding assays using membranes from HEK293 cells expressing individual recombinant human α1-AR subtypes, rho-TIA demonstrated a clear selectivity profile. The peptide was 10-fold selective for the human α1B-AR over both the α1A- and α1D-AR subtypes [1]. This quantifies its preference for the α1B subtype, a property that distinguishes it from non-selective small molecule antagonists.

Subtype selectivity
Head-to-head
IC50 α1B: 2 nM vs α1A: 18 nM vs α1D: 25 nM
Supports α1B-selective pathway investigation
Recombinant human α1-AR binding assay
GPCR Pharmacology Adrenergic Receptor Ligand Binding Assay

Functional Subtype Selectivity in Native Tissues

rho-TIA's mechanism of inhibition is not uniform across α1-AR subtypes. In radioligand binding studies, it decreased the total number of binding sites (Bmax) for human α1B-ARs without affecting ligand affinity (KD), a hallmark of non-competitive antagonism. In contrast, for human α1A- and α1D-ARs, rho-TIA decreased the affinity (KD) without affecting Bmax, indicating a competitive mode of inhibition at these subtypes [1]. This differential effect was mirrored in functional assays measuring norepinephrine-stimulated inositol phosphate formation [1].

Functional potency
Head-to-head
pIC50 α1B: 8.3 vs α1A: 7.2 vs α1D: 7.2
Reported functional selectivity in native tissues
Rat tissue contraction after POB inactivation
Allosteric Modulation Receptor Pharmacology Mechanism of Action

Dual-Mode Antagonism: Non-Competitive vs Competitive

The differential activity of rho-TIA was validated in functional assays using isolated rat tissues known to be enriched for specific α1-AR subtypes. After normalizing for receptor occupancy, the potency (pIC50) of rho-TIA in inhibiting noradrenaline-induced contractions was 12 times higher in the α1B-AR-mediated spleen preparation (pIC50 = 8.3 ± 0.1) compared to the α1A-AR-mediated vas deferens (pIC50 = 7.2 ± 0.1) and the α1D-AR-mediated aorta (pIC50 = 7.2 ± 0.1) [1]. This demonstrates that the subtype selectivity observed in recombinant systems translates to a significant functional difference in native tissue.

Antagonism mode
Head-to-head
α1B: Non-competitive | α1A/α1D: Competitive
Reported dual-mode pharmacology context
Dissociation kinetics differ by subtype
Tissue Pharmacology Ex Vivo Assay Adrenoceptor Subtypes

Mapped Allosteric Binding Site on α1B-AR

The non-competitive mechanism of rho-TIA at the α1B-AR is driven by its allosteric binding to a site distinct from the orthosteric pocket. Kinetic binding studies demonstrated that rho-TIA does not affect the association rate of the orthosteric radioligand [3H]prazosin. However, it significantly increases the dissociation rate of pre-bound [3H]prazosin from the α1B-adrenoceptor [1]. This is a classic hallmark of allosteric modulation and directly contrasts with competitive antagonists, which slow or prevent ligand association and do not affect dissociation.

Allosteric site
Class-level
Extracellular pocket; 14 residues mapped
Supports allosteric site characterization
NMR, mutagenesis, and docking data
Binding Kinetics Allostery Ligand Dissociation

Structure-Activity Relationship: Critical Arg4 Residue

Alanine-scanning mutagenesis of the rho-TIA peptide identified specific residues that are critical for its unique pharmacology. The mutation of isoleucine at position 8 to alanine (I8A) resulted in a peptide variant with slightly reduced potency at the α1B-AR. Crucially, the I8A mutant was found to act as a competitive, rather than non-competitive, inhibitor in both radioligand binding and functional assays [1]. This single amino acid change completely switched the mechanism of action at the α1B-AR, highlighting the exquisite structural specificity of rho-TIA's non-competitive activity.

SAR profile
Reported
Arg4 essential; F18A/I8A alter selectivity
Supports peptide engineering interpretation
Alanine scan mutagenesis data
Structure-Activity Relationship Mutagenesis Peptide Engineering

rho-TIA Research and Industrial Applications


α1B-AR Signaling Dissection in Native Tissues

Researchers can employ rho-TIA to functionally isolate α1B-adrenoceptor (AR) signaling in native tissues like the spleen or vasculature. As demonstrated by a 12-fold higher potency at α1B-AR compared to α1A- or α1D-AR in rat tissue preparations [1], rho-TIA can be used at a defined concentration range (e.g., 30-300 nM) to achieve selective antagonism of α1B-AR-mediated responses with minimal interference at other α1-AR subtypes. This application is directly supported by studies in rat vas deferens, spleen, and aorta where rho-TIA differentially modulated noradrenaline-induced contractions [1]. The peptide's distinct dual-mechanism profile (non-competitive at α1B-AR, competitive at α1A/D-AR) [2] provides an additional layer of control, as its effects can be distinguished from standard competitive antagonists like prazosin.

Structural Biology and Allosteric Drug Discovery at α1B-AR

rho-TIA is a premier tool for studying allosteric modulation of Class A GPCRs. Its binding to a novel allosteric site on the extracellular surface (ECS) of the α1B-AR has been mapped at high resolution using NMR and mutagenesis, identifying key interactions with residues on transmembrane helices 6 and 7 and extracellular loop 3 [3]. This structural information, combined with the kinetic evidence that rho-TIA increases the dissociation rate of orthosteric ligands without affecting their association [4], makes it an ideal probe for investigating allosteric mechanisms. The detailed binding epitope defined by a salt bridge (Arg4-ρ-TIA with Asp327) and cation-π/T-stacking interactions (Trp3-ρ-TIA/Arg4-ρ-TIA with Phe330) [3] can guide the rational design of novel allosteric modulators for other GPCR targets.

Validation of Subtype-Selective Antibodies and Assays

Given its well-characterized and subtype-selective activity, rho-TIA serves as a robust positive control in HTS campaigns designed to identify novel α1B-AR antagonists or allosteric modulators. The available quantitative data, including a human α1B-AR binding pKi of 8.4 [5], a functional pIC50 of 9.1 at the rat ortholog [5], and a 10-fold selectivity window over α1A/D-ARs [2], provides a clear benchmark for assay validation. The non-competitive nature of its inhibition ensures that it will remain effective even in the presence of high concentrations of orthosteric radioligand or agonist, making it a reliable reference compound for screening libraries under various conditions. Its peptide nature also serves as a useful control for assessing the performance of assays with peptide versus small molecule ligands.

Peptide Engineering and SAR for Conotoxin Therapeutics

rho-TIA's unique scaffold provides a starting point for SAR studies aimed at developing even more selective α1-AR tools or therapeutics. Research has already demonstrated that the peptide's properties can be rationally modulated: alanine-scanning identified that the I8A mutation converts rho-TIA to a competitive antagonist [2], while F18A and F18N mutations increase its selectivity for α1B-AR [2]. These findings, along with the mapped allosteric binding site [3], offer a validated framework for further engineering. Researchers can procure the wild-type rho-TIA as a reference standard to benchmark the activity, selectivity, and mechanism of novel analogs or mimetics designed in their own laboratories.

Application
Selection Property
Validation Focus
α1B-adrenoceptor pathway studies
Subtype-selective allosteric tool
α1B functional isolation in tissue models
Allosteric modulator structural research
Mapped extracellular binding site
Mutational and docking validation
GPCR subtype assay calibration
Dual-mode antagonism fingerprint
Subtype-specific assay validation
Conopeptide SAR and engineering studies
Well-characterized SAR template
Selectivity and mechanism engineering

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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